molecular formula C20H16N6O B1277534 2,6-Bis(4-azidobenzylidene)cyclohexanone CAS No. 20237-98-3

2,6-Bis(4-azidobenzylidene)cyclohexanone

Cat. No.: B1277534
CAS No.: 20237-98-3
M. Wt: 356.4 g/mol
InChI Key: UZNOMHUYXSAUPB-UNZYHPAISA-N
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Description

2,6-Bis(4-azidobenzylidene)cyclohexanone is a useful research compound. Its molecular formula is C20H16N6O and its molecular weight is 356.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Photosensitizers in Photoresists

Derivatives of 2,6-bis(4-azidobenzylidene)cyclohexanone are commonly used as photosensitizers in photoresists. These compounds are typically quite thermally stable, although instances of thermal degradation at lower temperatures have been reported. The thermal stability is influenced by the presence of unsaturated material in the formulation. For example, 2,6-bis(4-azidobenzylidene) 4-methylcyclohexanone remains thermally stable in a polyamic acid film at 75–80°C, but the addition of a monomeric aminoacrylate can lead to significant decay of the azide moiety (Pryde, 1986).

Polymer Synthesis

This compound derivatives have been utilized in synthesizing various polyesters, polyurethanes, and epoxy resins. The introduction of dicyanomethylene groups in the polymer backbone improves solubility and thermal stability. These polymers show significant stability under high temperatures and possess good char yields (Diakoumakos & Mikroyannidis, 1994).

Enhanced Propylene/Propane

Separation by Carbonaceous MembraneAn innovative combination of 2,6-bis(4-azidobenzylidene)-4-methyl-cyclohexanone with poly(aryl ether ketone) forms a semi-interpenetrating network used as the precursor for carbon membranes. These membranes demonstrate excellent olefin/paraffin separation performance, surpassing conventional trade-off lines. They maintain good flexibility and mechanical properties, making them suitable for propane/propylene separation processes (Chng et al., 2009).

Acidochromic and Solvatochromic Behavior

The compound 2,6-bis(4-dimethylamino-benzylidene)-cyclohexanone, a derivative of this compound, exhibits significant acidochromic behavior. This is attributed to the protonation of the chromophoric N,N-dimethylamino group, leading to quaternary salt formation and resonance system deactivation. These compounds also show solvatochromic behavior, suggesting potential applications in sensing and optical materials (Badal et al., 2020).

Synthesis of Novel Fluorescent Compounds

A novel fluorescent phosphinimine derivative containing benzylidene cyclohexanone has been synthesized through a catalyst-free Staudinger reaction. This compound demonstrates potential as a reversible optical pH indicator, showcasing changes in color and fluorescence in response to pH variations (Xu et al., 2013).

Safety and Hazards

This compound is classified as a flammable solid . Precautions should be taken to avoid dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes . It should be kept away from heat, sparks, open flames, and hot surfaces .

Future Directions

While specific future directions for 2,6-Bis(4-azidobenzylidene)cyclohexanone were not found, its use in photosensitive materials suggests potential applications in the development of new photoreactive materials . Additionally, its reactivity as an azide could make it useful in the synthesis of new compounds via click chemistry .

Mechanism of Action

Target of Action

It is frequently used as a photosensitizer in photoresists , suggesting that its targets could be the components of these photoresist materials.

Mode of Action

The compound interacts with its targets primarily through its azide groups. These groups can undergo a variety of reactions, including cycloadditions and rearrangements, which can lead to changes in the structure and properties of the target molecules .

Biochemical Pathways

Given its use in photoresist materials, it likely plays a role in the polymerization processes that occur during the formation of these materials .

Pharmacokinetics

It is known that the compound is insoluble in water , which could impact its bioavailability and distribution.

Result of Action

The molecular and cellular effects of 2,6-Bis(4-azidobenzylidene)cyclohexanone’s action are largely dependent on its use. In photoresist materials, it can contribute to the formation of a hardened polymer structure upon exposure to light .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been reported that the compound can undergo thermal degradation at temperatures as low as 60°C . Additionally, its photosensitive nature means that exposure to light can trigger reactions in the compound .

Biochemical Analysis

Biochemical Properties

2,6-Bis(4-azidobenzylidene)cyclohexanone plays a significant role in biochemical reactions, particularly in the context of photosensitive materials. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to form covalent bonds with both saturated and unsaturated hydrocarbon chains of polymers through the formation of nitrenes, which are highly reactive species generated by thermal activation or photolysis . These interactions are crucial for its function as a photosensitizer in photoresists.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form covalent bonds with cellular components can lead to alterations in cell function. For instance, its interaction with cellular proteins can result in changes in protein function and localization, thereby impacting cellular signaling and metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of nitrenes upon thermal activation or photolysis. These nitrenes are highly reactive and can form covalent bonds with various biomolecules, including proteins and nucleic acids . This binding can lead to enzyme inhibition or activation, as well as changes in gene expression. The compound’s ability to interact with both saturated and unsaturated hydrocarbon chains is a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known to be thermally stable at temperatures up to 75-80°C, but it can undergo thermal degradation at higher temperatures or in the presence of certain additives . Long-term exposure to light can also lead to degradation, affecting its stability and efficacy as a photosensitizer .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At lower doses, the compound may exhibit minimal toxicity and effective photosensitizing properties. At higher doses, it can cause toxic or adverse effects, including potential damage to cellular components due to the formation of reactive nitrenes . Threshold effects and dose-dependent toxicity should be carefully evaluated in animal studies.

Metabolic Pathways

This compound is involved in metabolic pathways related to its role as a photosensitizer. The compound interacts with enzymes and cofactors that facilitate its activation and subsequent reactions. The formation of nitrenes and their interactions with cellular components are key aspects of its metabolic pathway . These interactions can affect metabolic flux and metabolite levels within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The compound’s light-sensitive nature also affects its distribution, as exposure to light can lead to its activation and subsequent reactions.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with cellular components and its light-sensitive properties. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its activity and function can be affected by its localization, as the formation of reactive nitrenes can lead to localized changes in cellular function.

Properties

IUPAC Name

(2E,6E)-2,6-bis[(4-azidophenyl)methylidene]cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O/c21-25-23-18-8-4-14(5-9-18)12-16-2-1-3-17(20(16)27)13-15-6-10-19(11-7-15)24-26-22/h4-13H,1-3H2/b16-12+,17-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNOMHUYXSAUPB-UNZYHPAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC=C(C=C2)N=[N+]=[N-])C(=O)C(=CC3=CC=C(C=C3)N=[N+]=[N-])C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C\C2=CC=C(C=C2)N=[N+]=[N-])/C(=O)/C(=C/C3=CC=C(C=C3)N=[N+]=[N-])/C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20237-98-3
Record name Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,6-bis(4-azidobenzylidene)cyclohexan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.644
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2,6-Bis(4-azidobenzylidene)cyclohexanone improve the mechanical properties of organic solar cells?

A: this compound acts as a photo-crosslinkable agent in organic solar cell active layers. [] The azide groups within its structure undergo crosslinking upon exposure to UV light. This process forms a robust network within the active layer, significantly enhancing its stretchability and toughness. [] For instance, incorporating this compound into a PM6/Y6 active layer film increased its stretchability to 18% and toughness to 6.94 MJ m-3, compared to 4.5% and 0.75 MJ m-3 for the non-crosslinked film. []

Q2: Does the concentration of this compound impact the performance of the organic solar cell?

A: Yes, the concentration of this compound, along with the crosslinking time, significantly influences the final properties of the organic solar cell. [] These factors directly affect the crosslinking density within the active layer. Achieving an optimal balance is crucial: insufficient crosslinking may limit the mechanical enhancements, while excessive crosslinking could hinder the charge transport properties of the active layer, ultimately impacting the solar cell's power conversion efficiency. []

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